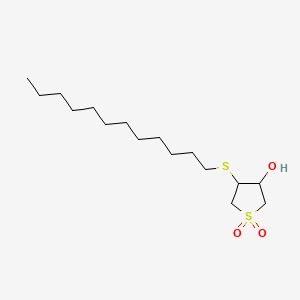
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide typically involves the reaction of dodecylthiol with a thiopyran derivative. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of hydrogen sulfide or its derivatives in reactions with divinyl ketones. This process can be catalyzed by tricaprylmethylammonium chloride and potassium hydrogen phosphate, resulting in the formation of stereoselective tetrahydrothiopyrans .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound used in similar synthetic applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its medicinal properties, including angiotensin II antagonist activity.
Uniqueness
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is unique due to its specific dodecylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, making it more effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
79295-22-0 |
|---|---|
Formule moléculaire |
C16H32O3S2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
4-dodecylsulfanyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H32O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-16-14-21(18,19)13-15(16)17/h15-17H,2-14H2,1H3 |
Clé InChI |
AGKMSAQHASAIOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


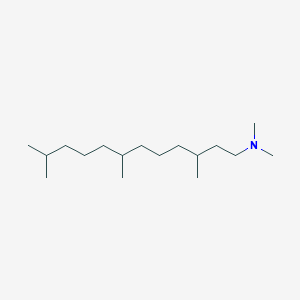
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)
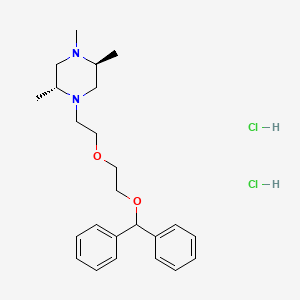
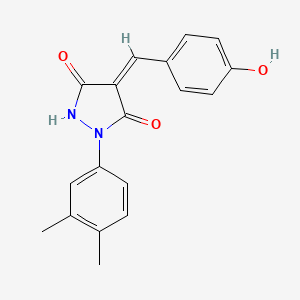
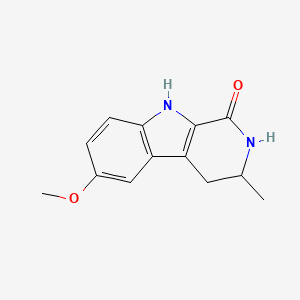
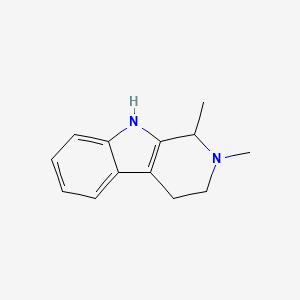
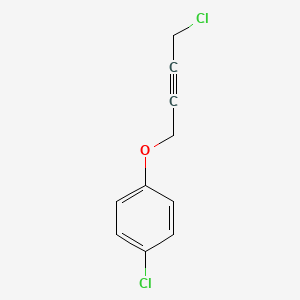
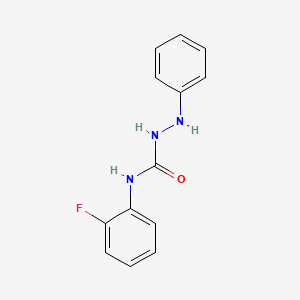
![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
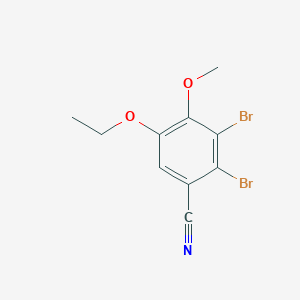
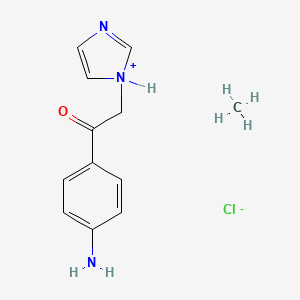
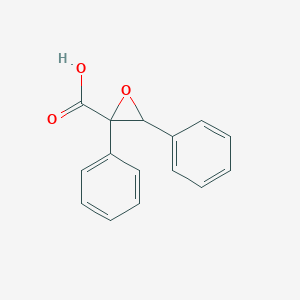
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
